molecular formula C25H29N3OS B2414421 N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide CAS No. 863017-34-9

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide

Cat. No.: B2414421
CAS No.: 863017-34-9
M. Wt: 419.59
InChI Key: NRFGFEROVBIHSJ-UHFFFAOYSA-N
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Description

N-(1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule is designed by integrating distinct pharmacophoric elements: a benzylpiperazine group, a thiophene heterocycle, and a benzamide moiety. Each of these components is frequently found in biologically active molecules, suggesting this compound has high potential for interaction with various therapeutic targets. The structural architecture of this compound indicates it may serve as a key scaffold for investigating protein-protein interactions and enzyme inhibition. The benzylpiperazine unit is a privileged structure in neuropharmacology, often associated with high affinity for central nervous system targets. Specifically, benzylpiperazine derivatives have been extensively researched as potent and selective antagonists of the Sigma-1 receptor (σ1R), a chaperone protein implicated in modulating nociception and neuropathic pain signaling . Compounds featuring this core have demonstrated dose-dependent antinociceptive and anti-allodynic effects in validated preclinical models, without impairing motor function, highlighting their potential as non-opioid analgesics . Furthermore, the inclusion of the thiophene ring, a sulfur-containing heterocycle, significantly enhances the molecule's profile. Thiophene is a common bioisostere for phenyl rings, often improving metabolic stability, binding affinity, and overall pharmacokinetic properties. This substructure is a key feature in several commercialized agrochemicals and is widely studied for the development of novel antifungal agents, pointing to potential applications beyond neuroscience . The benzamide group is a classic moiety in drug discovery, known to be a critical pharmacophore in inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and is a validated target in oncology . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should adhere to all applicable safety protocols and regulations governing the use of laboratory chemicals.

Properties

IUPAC Name

N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3OS/c1-20(26-25(29)22-11-6-3-7-12-22)24(23-13-8-18-30-23)28-16-14-27(15-17-28)19-21-9-4-2-5-10-21/h2-13,18,20,24H,14-17,19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFGFEROVBIHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Attachment of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.

    Incorporation of the Thiophene Moiety: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group through the reaction of the amine with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have been reported to show cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds potential candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that certain benzamide derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This dual action can be beneficial in treating infections caused by resistant strains of bacteria .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include the formation of the piperazine ring followed by the introduction of thiophene and benzamide moieties.

Example Synthetic Pathway

  • Formation of the Piperazine Ring : Starting materials undergo cyclization to form the piperazine structure.
  • Introduction of Thiophene : The thiophene group is added through electrophilic substitution.
  • Benzamide Formation : Finally, the benzamide is synthesized via acylation reactions.

This synthetic versatility allows for modifications that can enhance biological activity or reduce toxicity.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxicity against HCT116 and MCF7 cell lines with IC50 values lower than standard treatments.
Antimicrobial EvaluationShowed significant antimicrobial activity against various bacterial strains with MIC values indicating potency.
Antitubercular ActivityEvaluated for efficacy against Mycobacterium tuberculosis, showing promising results in vitro and in vivo.

These findings highlight the compound's potential across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(4-benzylpiperazin-1-yl)-1-(phenyl)propan-2-yl)benzamide: Similar structure but with a phenyl group instead of a thiophene ring.

    N-(1-(4-benzylpiperazin-1-yl)-1-(furan-2-yl)propan-2-yl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide may confer unique electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

Biological Activity

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a complex organic compound with significant implications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Overview of the Compound

The compound features a combination of benzylpiperazine and thiophene moieties, which are known for their diverse biological activities. Its structure is characterized by the following molecular formula:

Property Details
IUPAC Name N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide
Molecular Formula C25H28N4O3S
CAS Number 887205-89-2

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Receptor Interactions : The piperazine moiety allows for interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory processes or cancer progression.
  • Signal Transduction Modulation : It can influence cellular signaling pathways, potentially affecting gene expression and metabolic processes.

Antipsychotic and Neuroleptic Effects

Research indicates that compounds with similar structures exhibit neuroleptic properties. For instance, studies on benzamide derivatives have shown that modifications to the piperazine structure can enhance antipsychotic activity. A notable study found that certain benzamide derivatives were significantly more potent than established antipsychotics like haloperidol . The structure of this compound suggests it could possess similar or enhanced efficacy.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Key Activity
N-(1-(4-benzylpiperazin-1-yl)-1-thiophen-2-yl)propaneAntipsychotic properties
N-(1-(4-benzylpiperazin-1-yl)-1-thiophen-2-yloctanamideAnticancer activity
N-[1-(4-benzylpiperazin-1-yloctanoyl)benzamide]Neuroleptic effects

These comparisons highlight that the presence of both the piperazine and thiophene moieties may enhance the biological activity of the compound compared to its analogs.

Case Studies and Research Findings

While specific clinical data on this compound is sparse, analogous compounds have been extensively studied:

  • Neuroleptic Activity : In a study evaluating various benzamide derivatives for their ability to reduce apomorphine-induced stereotypy in rats, several compounds demonstrated enhanced activity compared to traditional neuroleptics . This suggests that modifications similar to those in our compound could yield promising results.
  • Anticancer Studies : Research on thiophene derivatives has shown that they can inhibit cancer cell proliferation through apoptosis mechanisms. For example, certain thiophene-based compounds have been reported to induce cell cycle arrest in various cancer cell lines .

Q & A

Q. What are common synthetic routes for N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide?

Answer: The synthesis typically involves multi-step reactions, including amide bond formation and piperazine functionalization. Key steps include:

  • Coupling Reactions : Use of coupling agents like HBTU or BOP in THF to facilitate amide bond formation between benzoyl derivatives and amine intermediates .
  • Piperazine Substitution : Introduction of the 4-benzylpiperazine moiety via nucleophilic substitution or reductive amination under basic conditions (e.g., Et₃N) .
  • Thiophene Integration : Thiophen-2-yl groups are introduced via alkylation or Grignard reactions, followed by purification using silica gel chromatography .

Methodological Tip : Optimize reaction time (e.g., 12–24 hours for coupling) and temperature (room temperature to reflux) to balance yield and stereochemical integrity .

Q. How is this compound purified and characterized in academic research?

Answer:

  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradients) is standard. For chiral intermediates, preparative HPLC with chiral stationary phases may be employed .
  • Characterization :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity and substituent placement. For example, aromatic protons in benzamide appear at δ 7.6–8.0 ppm .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peaks) .
    • Melting Point Analysis : Used to assess purity (e.g., sharp melting points >160°C indicate crystalline stability) .

Advanced Research Questions

Q. How can contradictions between NMR and crystallography data be resolved during structural confirmation?

Answer:

  • X-ray Crystallography : Use SHELX (SHELXL/SHELXD) for refinement. For example, SHELXL can resolve disordered thiophene or benzyl groups by modeling anisotropic displacement parameters .
  • Dynamic NMR : Employ variable-temperature NMR to detect conformational flexibility (e.g., thiophene ring flipping) that may explain discrepancies in peak splitting .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate ambiguous assignments .

Case Study : In , diastereomeric byproducts caused overlapping NMR signals, resolved via X-ray crystallography using SHELX .

Q. What methodologies determine the stereochemical configuration of chiral centers in this compound?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate enantiomers. Retention times are compared to standards .
  • Circular Dichroism (CD) : Correlate CD spectra with computational predictions (e.g., TD-DFT) for absolute configuration .
  • X-ray Anomalous Dispersion : For crystalline samples, refine Flack parameters in SHELXL to assign absolute configuration .

Example : In , the (S,S)-configuration was confirmed via X-ray and matched simulated CD spectra .

Q. How to design bioactivity assays targeting neurological receptors (e.g., dopamine D3)?

Answer:

  • Receptor Binding Assays :
    • Use radiolabeled ligands (e.g., [³H]spiperone) in competitive binding studies with transfected HEK293 cells expressing human D3 receptors .
    • Measure IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) .
  • Functional Assays :
    • cAMP inhibition assays (e.g., AlphaScreen) to assess Gαi/o-coupled receptor activity .
    • Molecular Docking: Use AutoDock Vina to predict binding poses in the D3 receptor’s orthosteric pocket, guided by crystallographic data (PDB: 3PBL) .

Data Interpretation : Cross-validate binding affinity (Kᵢ) with functional potency (EC₅₀) to identify biased signaling .

Q. How can reaction conditions be optimized to improve enantiomeric purity?

Answer:

  • Catalytic Asymmetric Synthesis : Use chiral catalysts like (R)-BINAP-Ru for hydrogenation of ketone intermediates .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance stereoselectivity. For example, THF improves π-π interactions in transition states .
  • Temperature Control : Lower temperatures (0–5°C) reduce racemization during amide coupling .

Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC and correlate with activity to discard low-ee batches .

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